molecular formula C18H20N2O2 B2883399 Cyclobutyl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone CAS No. 1904336-49-7

Cyclobutyl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2883399
CAS RN: 1904336-49-7
M. Wt: 296.37
InChI Key: MSMNTWRKKGSKCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Cyclobutyl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone” is a chemical compound that has not been extensively studied. It is a derivative of quinoline, a nitrogen-containing heterocyclic compound . The compound also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .

Scientific Research Applications

Catalytic Applications and Synthesis

One area of research has involved the catalytic properties and synthetic applications of compounds related to Cyclobutyl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone. For example, FeCl3-catalyzed reactions have been utilized for the formation of indolizine derivatives, highlighting the potential of related compounds in facilitating complex chemical transformations (Yavari, Naeimabadi, & Halvagar, 2016). Furthermore, studies on the regiochemistry of photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes have provided insights into the synthesis of alkyl, alkoxy, hydroxy, acetoxy, amino, dimethylamino, and benzo substituted annulated quinolines, showcasing the versatility of these compounds in organic synthesis (Austin, Egan, Tully, & Pratt, 2007).

Biochemical Insights and Therapeutic Potential

In the realm of biochemistry and pharmacology, research has delved into the biochemical properties and therapeutic potential of compounds structurally related to Cyclobutyl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone. For instance, studies on aldosterone synthase inhibitors have uncovered structure-activity and structure-selectivity insights, providing a foundation for the development of treatments for conditions such as hyperaldosteronism and congestive heart failure (Lucas, Negri, Heim, Zimmer, & Hartmann, 2011).

Radiotracer Development for Imaging

Additionally, research into the development of new carbon-11 labelled radiotracers for imaging GABAA- and GABAB-benzodiazepine receptors highlights the importance of quinoline derivatives in medical imaging technologies, offering promising tools for studying neurological disorders and brain function (Moran, Wilson, Elmore, Parkes, Ng, Sadovski, Graff, Daskalakis, Houle, Chapdelaine, & Vasdev, 2012).

Mechanistic Studies and Chemical Properties

Investigations into the mechanism of inhibition of methanol dehydrogenase by cyclopropane-derived inhibitors have provided valuable mechanistic insights, illustrating the complex interactions between enzymes and inhibitors and furthering our understanding of enzyme kinetics and inhibition (Frank, Krimpen, Verwiel, Jongejan, Mulder, & Duine, 1989).

properties

IUPAC Name

cyclobutyl-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-18(14-5-1-6-14)20-11-9-15(12-20)22-16-8-2-4-13-7-3-10-19-17(13)16/h2-4,7-8,10,14-15H,1,5-6,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMNTWRKKGSKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone

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